1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester
Overview
Description
The compound “1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester” is a highly potent calcium antagonist . It has been separated into stereo- and optical isomers to investigate the differences of antihypertensive activities between them .
Synthesis Analysis
The synthesis of this compound involves the Michael-addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure to give novel 4-aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates . The compound was separated into stereo- and optical isomers to investigate the differences of antihypertensive activities between them .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom, and two carboxylic acid ester groups . The compound also contains a nitrophenyl group, which contributes to its reactivity .Scientific Research Applications
Synthesis and Pharmacological Studies
The compound and its derivatives were synthesized through Michael-addition reactions, leading to novel 4-aryl-1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylates with non-identical ester functions. These compounds exhibited superior pharmacological activities, such as coronary vasodilation and antihypertensive effects, compared to their symmetrically substituted counterparts. Nitrendipine, a specific derivative, was highlighted for further development as an antihypertensive drug (Meyer et al., 1981).
Pharmacological Properties of Optical Isomers
Another study focused on the different pharmacological properties of MN9202's optical isomers, a novel 1,4-dihydropyridine Ca2+ channel modulator. This work aimed to evaluate the pharmacological characteristics of these enantiomers, revealing significant hypotensive effects and favorable pharmacokinetic profiles (Xiao-Qiang Li et al., 2010).
Kinetic Resolution and Enantioselectivity
Research has also been conducted on the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of certain 1,4-dihydropyridine derivatives. This study synthesized and evaluated several compounds, finding that specific structural modifications could significantly enhance enantioselectivity (Sobolev et al., 2002).
Stereoisomers and Antihypertensive Activities
An investigation into the stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester showed that the alpha-isomer, benidipine hydrochloride, had a strong hypotensive effect. This study provides insights into the antihypertensive activities of these isomers, underscoring the importance of stereochemistry in the development of cardiovascular drugs (Muto et al., 1988).
Mechanism of Action
properties
IUPAC Name |
5-[2-[benzyl(methyl)amino]ethoxycarbonyl]-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-16-21(24(29)30)23(19-10-7-11-20(14-19)28(32)33)22(17(2)26-16)25(31)34-13-12-27(3)15-18-8-5-4-6-9-18/h4-11,14,23,26H,12-13,15H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBADMAQQRVIREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
123973-71-7 | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-(2-(methyl(phenylmethyl)amino)ethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123973717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-DIHYDRO-2,6-DIMETHYL-4-(3-NITROPHENYL)-3,5-PYRIDINEDICARBOXYLIC ACID, 3-(2-(METHYL(PHENYLMETHYL)AMINO)ETHYL) ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X34J8MY5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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